N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17N3O5S2 and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Properties
The molecular structure of compounds similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide has been extensively studied. For instance, Asiri et al. (2012) examined the crystal structure of a related compound, highlighting significant twists in the molecule and the formation of a supramolecular chain through hydrogen bonding (Asiri et al., 2012).
Synthesis and Bioactivity
The synthesis and bioactivity of compounds in this class have been a subject of research. Gul et al. (2016) synthesized similar compounds and evaluated their cytotoxic and carbonic anhydrase inhibitory effects, identifying potential leads for novel anticancer agents (Gul et al., 2016). Another study by Borges et al. (2014) reported on the crystal structures of related compounds used in antileishmania studies, noting significant differences in conformations (Borges et al., 2014).
Potential Therapeutic Applications
Research by Putri et al. (2021) focused on the synthesis and evaluation of a similar compound as an antibreast cancer agent. Their molecular docking study indicated potential therapeutic efficacy (Putri et al., 2021).
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c21-26(22)10-8-13(12-26)20-17(11-15(18-20)16-7-4-9-25-16)19-27(23,24)14-5-2-1-3-6-14/h1-7,9,11,13,19H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZPQLIWLLANJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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